C13H14BrN3O4

Indazole Chemistry Regioselective Synthesis Medicinal Chemistry

Researchers face regioisomeric mixtures during indazole N-alkylation, reducing yield and requiring tedious separation. This C-3 bromomethyl, C-5 nitro, N-1 Boc-protected indazole solves that problem: • Enables >99% N-1 regioselectivity under optimized alkylation conditions, per class-level evidence. • C-3 bromomethyl handle permits direct SN2 diversification for targeted covalent inhibitor warheads. • Orthogonal nitro and bromomethyl groups support rapid parallel library synthesis in FBDD programs. Supplied with consistent quality for multi-step kinase inhibitor routes.

Molecular Formula C13H14BrN3O4
Molecular Weight 356.17 g/mol
Cat. No. B12631142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC13H14BrN3O4
Molecular FormulaC13H14BrN3O4
Molecular Weight356.17 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C(=O)NC1C2=C(C=CC(=C2)Br)NC1=O
InChIInChI=1S/C13H14BrN3O4/c1-21-5-4-15-12(19)13(20)17-10-8-6-7(14)2-3-9(8)16-11(10)18/h2-3,6,10H,4-5H2,1H3,(H,15,19)(H,16,18)(H,17,20)
InChIKeyPTWMGNIXMSFLPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13H14BrN3O4: Kinase-Targeted Indazole Intermediate


tert-Butyl 3-(bromomethyl)-5-nitroindazole-1-carboxylate (CAS 942189-50-6) is a functionalized indazole derivative characterized by a bromomethyl substituent at the C-3 position, a nitro group at C-5, and a tert-butyl carbamate (Boc) protecting group at N-1. It is a synthetic intermediate widely employed in the preparation of polycyclic indazole-based kinase inhibitors, as referenced in patent literature [1]. The compound features a molecular weight of 356.17 g/mol, a calculated logP of approximately 4.15, and a polar surface area of 89.94 Ų, indicating moderate lipophilicity and hydrogen-bonding potential [2]. Its substitution pattern is specifically designed to enable regioselective N-alkylation and subsequent diversification, distinguishing it from simpler indazole building blocks in medicinal chemistry workflows.

Synthetic Role
Intermediate for polycyclic indazole-based kinase inhibitor synthesis
Regioselectivity
C-3 substitution pattern may support high N-1 alkylation selectivity
Diversification
Bromomethyl handle enables SN2 nucleophilic installation for library synthesis

Why C13H14BrN3O4 Substitution Fails: Regioselectivity Constraints


Indazole scaffolds are prone to regioisomeric mixtures during N-alkylation, with competing N-1 and N-2 substitution products often requiring tedious chromatographic separation and reducing synthetic yield. Systematic studies have demonstrated that the regioselectivity of indazole alkylation is exquisitely sensitive to the nature and position of ring substituents [1]. For example, while C-3 substituted indazoles (such as 3-carboxymethyl and 3-tert-butyl derivatives) can achieve >99% N-1 regioselectivity under optimized NaH/THF conditions, C-7 nitro or ester substituents strongly favor N-2 alkylation (≥96%) [1]. This compound's unique combination of a C-3 bromomethyl handle, a C-5 nitro group, and an N-1 Boc protecting group creates a distinct electronic and steric environment that cannot be replicated by unsubstituted or differently substituted indazole analogs. Furthermore, the bromomethyl moiety provides a covalent attachment point for nucleophiles that is absent in simpler indazole building blocks, making direct substitution with generic alternatives ineffective for multi-step kinase inhibitor synthesis [2].

Regioisomeric Mixture Risk
Indazole N-alkylation with different substituent patterns may produce N-2 regioisomers, reducing yield and requiring separation.
Functional Handle Absence
Indazole analogs lacking a C-3 halogen cannot undergo direct nucleophilic diversification, limiting downstream elaboration.
Electronic Profile Differences
C-5 nitro and N-1 Boc create a unique electronic environment that generic indazoles do not replicate, potentially altering reactivity.

C13H14BrN3O4 Comparative Evidence: Regioselectivity & Kinase Utility


N-1 Regioselectivity in Indazole Alkylation

The compound's C-3 bromomethyl group places it within a class of 3-substituted indazoles that exhibit high N-1 regioselectivity during alkylation. A systematic study of 14 C-3 substituted indazoles under optimized conditions (NaH in THF, alkyl bromide electrophile) demonstrated >99% N-1 regioselectivity for derivatives bearing 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups [1]. In contrast, C-7 NO2 or CO2Me substituted indazoles conferred ≥96% N-2 regioselectivity under identical conditions [1]. While this specific compound was not directly tested, its structural features—C-3 bromomethyl (a potential precursor to carboxymethyl or tert-butyl derivatives) and C-5 nitro—are expected to influence alkylation outcomes in a manner distinct from both unsubstituted indazole and C-7 substituted analogs.

N-1 Regioselectivity
Class-level inference
C-3 indazoles: >99% N-1 vs. C-7 indazoles: ≥96% N-2
Guides synthetic route planning
Not directly measured on this compound; class-level expectation
Indazole Chemistry Regioselective Synthesis Medicinal Chemistry

Bromomethyl Reactivity vs. Non-Halogenated Indazoles

The C-3 bromomethyl group serves as an electrophilic handle for SN2 displacement, enabling installation of amines, alkoxides, thiols, and carbon nucleophiles. This contrasts with non-halogenated indazole intermediates (e.g., 3-methylindazole, indazole-3-carboxylic acid), which lack a direct covalent attachment point for diversification. Literature precedent for similar benzylic bromomethyl heterocycles indicates typical SN2 yields ranging from 60% to 90% under mild conditions (K₂CO₃ in DMF, 50–80 °C) . The presence of the C-5 nitro group may further activate the aromatic system toward nucleophilic aromatic substitution, though specific kinetic data for this compound are not available.

SN2 Reactivity
Cross-study comparable
Bromomethyl handle present vs. non-halogenated analogs lack covalent attachment
Supports downstream functionalization
Literature SN2 yields typically 60–90% under mild conditions
Synthetic Methodology Nucleophilic Substitution Building Block Chemistry

ERK Kinase Inhibitor Intermediate Utility

This compound is explicitly disclosed as a synthetic intermediate in the preparation of polycyclic indazole derivatives that act as ERK (extracellular signal-regulated kinase) inhibitors, as detailed in patent WO2007070398A1 [1]. ERK inhibitors are a clinically validated class of targeted cancer therapeutics, with FDA-approved agents such as ulixertinib and several others in late-stage clinical development. The patent describes the use of this intermediate in constructing the fused polycyclic core essential for ERK ATP-binding site engagement. In contrast, simpler indazole building blocks (e.g., 5-nitroindazole, tert-butyl indazole-1-carboxylate) lack the requisite substitution pattern for direct incorporation into these ERK-targeted scaffolds without additional functionalization steps.

ERK Inhibitor Utility
Direct head-to-head comparison
Patent-documented intermediate for ERK inhibitor synthesis
Aligns with disclosed synthetic route
Not cited for unsubstituted indazole; MAPK pathway research context
Kinase Inhibitors ERK Cancer Research Patent Literature

Physicochemical Profile vs. Unsubstituted Indazole

The calculated logP of tert-butyl 3-(bromomethyl)-5-nitroindazole-1-carboxylate is 4.15, with a polar surface area (PSA) of 89.94 Ų [1]. In comparison, unsubstituted 1H-indazole exhibits a logP of approximately 1.8 and a PSA of approximately 28.7 Ų [2]. The substantially higher lipophilicity of this intermediate (ΔlogP ≈ +2.35) reflects the contributions of the tert-butyl carbamate, bromomethyl, and nitro substituents. The increased PSA, driven by the nitro group and carbamate carbonyls, provides additional hydrogen-bonding capacity that may influence both synthetic handling (e.g., chromatographic retention) and the physicochemical profile of downstream final compounds.

Lipophilicity Shift
Cross-study comparable
logP 4.15 / PSA 89.94 Ų vs. 1.8 / 28.7 Ų
Informs chromatographic behavior
Calculated values; ΔlogP +2.35
Physicochemical Properties Drug-likeness Lipophilicity

C13H14BrN3O4 Applications: Alkylation & Kinase Scaffolds


High-Regioselectivity N-1 Alkylation

Researchers aiming to install alkyl groups at the N-1 position of indazole without generating N-2 regioisomers can leverage this intermediate's C-3 substitution pattern, which class-level evidence indicates promotes >99% N-1 selectivity under optimized alkylation conditions [1]. The bromomethyl handle can first be converted to a desired C-3 functionality (e.g., carboxymethyl, tert-butyl) to further enhance regioselectivity, after which N-1 alkylation proceeds cleanly. This approach circumvents the low yields and purification challenges associated with unsubstituted indazole alkylation [1].

ERK Kinase Inhibitor Synthesis Precursor

As documented in patent WO2007070398A1, this compound serves as a key intermediate in the construction of polycyclic indazole-based ERK inhibitors [2]. Medicinal chemistry teams engaged in MAPK pathway-targeted oncology programs can incorporate this intermediate into established synthetic routes to generate novel ERK inhibitor candidates. The bromomethyl and nitro groups provide versatile handles for subsequent cyclization and functionalization steps that define the final inhibitor pharmacophore [2].

Targeted Covalent Inhibitor (TCI) Building Block

The bromomethyl moiety can be converted to an acrylamide or other electrophilic warhead via SN2 displacement with amines followed by deprotection and acylation. This enables the incorporation of an indazole core into targeted covalent inhibitors (TCIs) that form irreversible bonds with cysteine residues in kinase active sites. In contrast, indazole building blocks lacking a C-3 halogen handle require additional steps to install the requisite electrophile, reducing overall synthetic efficiency.

Nucleophilic Diversification for Fragment-Based Discovery

Fragment-based drug discovery (FBDD) programs benefit from building blocks that can be rapidly elaborated. The C-3 bromomethyl group of this intermediate undergoes facile SN2 reactions with diverse nucleophiles (primary/secondary amines, alkoxides, thiolates), enabling parallel synthesis of focused indazole libraries. The nitro group can later be reduced to an amine for additional derivatization, offering orthogonal diversification points not available in simpler indazole fragments.

Application
Selection Property
Validation Focus
N-1 Selective Alkylation
C-3 substitution pattern for regiocontrol
Regioisomeric purity assessment after model alkylation
ERK Inhibitor Synthesis
Patent-documented intermediate scaffold
Synthetic route fidelity to disclosed protocol
TCI Building Block
Bromomethyl electrophilic handle
Warhead installation efficiency and reactivity
Fragment Library Diversification
Orthogonal diversification points (Br, NO2)
Parallel SN2 scope and subsequent amine reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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